molecular formula C8H14Br2O2 B12542543 5,8-Dibromooctanoic acid CAS No. 144616-08-0

5,8-Dibromooctanoic acid

Cat. No.: B12542543
CAS No.: 144616-08-0
M. Wt: 302.00 g/mol
InChI Key: ZRQJAKQPQIPJNQ-UHFFFAOYSA-N
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Description

5,8-Dibromooctanoic acid is an organic compound with the molecular formula C8H14Br2O2 It is a derivative of octanoic acid, where two bromine atoms are substituted at the 5th and 8th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-Dibromooctanoic acid can be synthesized through several methods. One common approach involves the bromination of octanoic acid derivatives. For instance, starting with ethyl 8-bromooctanoate, the compound can be further brominated to introduce the second bromine atom at the 5th position. The reaction typically involves the use of brominating agents such as phosphorus tribromide or thionyl chloride under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromooctanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 5,8-dihydroxyoctanoic acid.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids with different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of brominated compounds.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted octanoic acids, diols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,8-Dibromooctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-dibromooctanoic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound. The pathways involved may include the formation of reactive intermediates that can further react with biological molecules or other chemical species .

Comparison with Similar Compounds

Similar Compounds

    8-Bromooctanoic Acid: A mono-brominated derivative of octanoic acid.

    5-Bromooctanoic Acid: Another mono-brominated derivative with the bromine at the 5th position.

    5,8-Dichlorooctanoic Acid: A similar compound with chlorine atoms instead of bromine.

Uniqueness

5,8-Dibromooctanoic acid is unique due to the presence of two bromine atoms at specific positions on the carbon chain. This structural feature imparts distinct chemical properties and reactivity compared to its mono-brominated or chlorinated counterparts .

Properties

CAS No.

144616-08-0

Molecular Formula

C8H14Br2O2

Molecular Weight

302.00 g/mol

IUPAC Name

5,8-dibromooctanoic acid

InChI

InChI=1S/C8H14Br2O2/c9-6-2-4-7(10)3-1-5-8(11)12/h7H,1-6H2,(H,11,12)

InChI Key

ZRQJAKQPQIPJNQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCCBr)Br)CC(=O)O

Origin of Product

United States

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